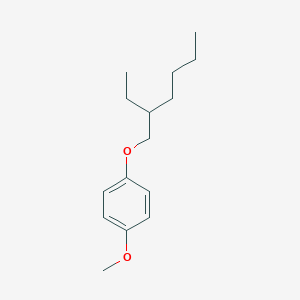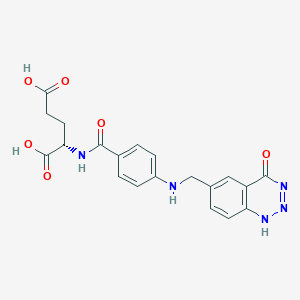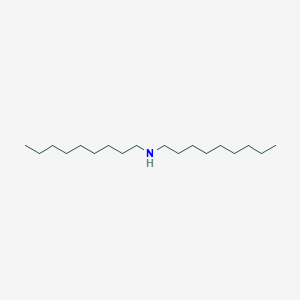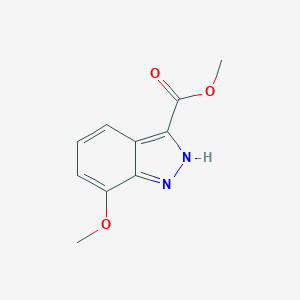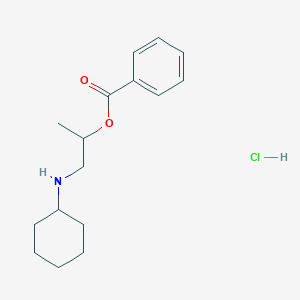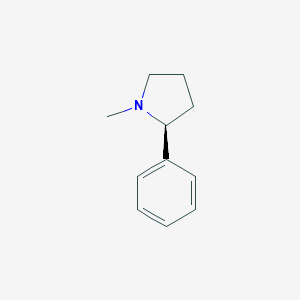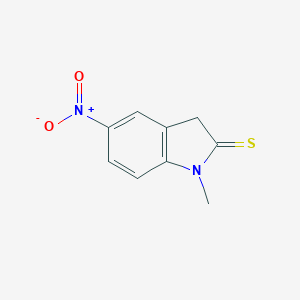
1-Methyl-5-nitro-2-indolinethione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-5-nitro-2-indolinethione is a chemical compound that has been researched for its potential use in various scientific applications. It is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 220.23 g/mol. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
Wirkmechanismus
The mechanism of action of 1-Methyl-5-nitro-2-indolinethione is not fully understood, but studies have suggested that it may interact with sulfhydryl groups in proteins and enzymes. This interaction may lead to changes in protein conformation and function, which could explain its potential use as a fluorescent probe and photosensitizer.
Biochemische Und Physiologische Effekte
Studies have shown that 1-Methyl-5-nitro-2-indolinethione can induce oxidative stress in cells, which may contribute to its potential use in photodynamic therapy. Additionally, this compound has been shown to have antimicrobial activity against various bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-Methyl-5-nitro-2-indolinethione in lab experiments is its high solubility in organic solvents, which makes it easy to work with in various applications. However, one limitation is its potential toxicity, which may require caution when handling and using this compound.
Zukünftige Richtungen
There are several future directions for research on 1-Methyl-5-nitro-2-indolinethione. One area of interest is its potential use in the development of new fluorescent probes for biological imaging. Additionally, further studies are needed to fully understand its mechanism of action and potential use in photodynamic therapy. Finally, more research is needed to explore its potential use in organic electronics and other technological applications.
In conclusion, 1-Methyl-5-nitro-2-indolinethione is a chemical compound that has been studied for its potential use in various scientific applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand the potential of this compound in various fields.
Synthesemethoden
1-Methyl-5-nitro-2-indolinethione can be synthesized using various methods, including the reaction of 5-nitro-2-indolinone with methyl iodide in the presence of a base such as potassium carbonate. Another method involves the reaction of 5-nitro-2-indolinone with dimethyl sulfate in the presence of a base such as sodium hydride. These methods have been used to synthesize 1-Methyl-5-nitro-2-indolinethione with high yields and purity.
Wissenschaftliche Forschungsanwendungen
1-Methyl-5-nitro-2-indolinethione has been studied for its potential use in various scientific applications. One study investigated its use as a fluorescent probe for the detection of hydrogen sulfide in biological systems. Another study explored its potential as a photosensitizer for photodynamic therapy in cancer treatment. Additionally, this compound has been studied for its potential use in organic electronics, such as in the fabrication of organic light-emitting diodes.
Eigenschaften
CAS-Nummer |
156136-71-9 |
|---|---|
Produktname |
1-Methyl-5-nitro-2-indolinethione |
Molekularformel |
C9H8N2O2S |
Molekulargewicht |
208.24 g/mol |
IUPAC-Name |
1-methyl-5-nitro-3H-indole-2-thione |
InChI |
InChI=1S/C9H8N2O2S/c1-10-8-3-2-7(11(12)13)4-6(8)5-9(10)14/h2-4H,5H2,1H3 |
InChI-Schlüssel |
UUWSVJZUKCLPSM-UHFFFAOYSA-N |
SMILES |
CN1C(=S)CC2=C1C=CC(=C2)[N+](=O)[O-] |
Kanonische SMILES |
CN1C(=S)CC2=C1C=CC(=C2)[N+](=O)[O-] |
Synonyme |
2H-Indole-2-thione, 1,3-dihydro-1-methyl-5-nitro- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



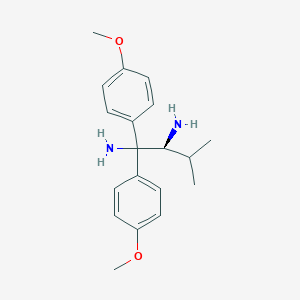
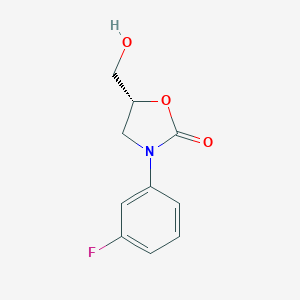
![2-[(2R,3S,6S)-6-ethoxy-3-hydroxy-3,6-dihydro-2H-pyran-2-yl]acetic Acid](/img/structure/B126843.png)
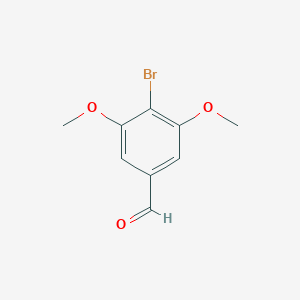
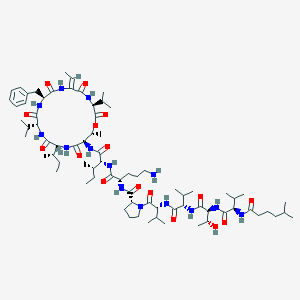
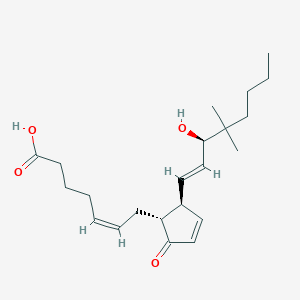
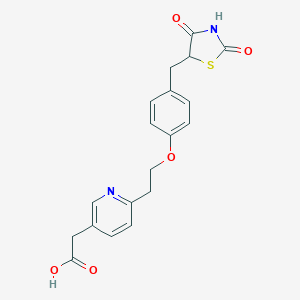
![(-)-(2S,5R)-9-[2-(Hydroxymethyl)-1,3-oxathiolan-5-yl]guanine](/img/structure/B126863.png)
